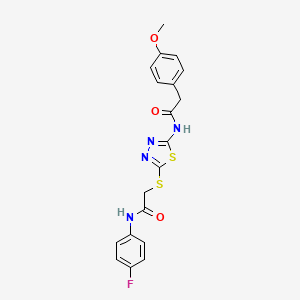![molecular formula C10H15F2NO4 B2932884 (1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2218437-05-7](/img/structure/B2932884.png)
(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a cyclopropane ring, which is a three-membered carbon ring. It also has a carboxylic acid group (-COOH), an amino group (-NH2), and a tert-butoxycarbonyl group (BOC group). The BOC group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of the tert-butoxycarbonyl (BOC) group into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to batch processes .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid and amino groups, can participate in a variety of chemical reactions. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation. The amino group, especially when protected by the BOC group, can participate in reactions with carboxylic acids and other carbonyl-containing compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been a focal point in the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids, serving as a precursor for protected 2,3-methano analogs of ornithine and glutamic acid. This synthesis facilitates access to multiple stereoisomers, underscoring its versatility in creating amino acid derivatives with potential biological activities (Frick, Klassen, & Rapoport, 2005).
Researchers have employed the compound in the facile synthesis and highly efficient resolution of constrained cyclopropane analogs of phenylalanine. This process highlights its role in generating optically pure compounds on a multigram scale, showcasing its applicability in producing enantiomerically enriched amino acids (Jiménez, López, Oliveros, & Cativiela, 2001).
A study on its crystal and molecular structure provided insights into the conformational analysis of a derivative of 1-aminocyclopropanecarboxylic acid. The findings contribute to a deeper understanding of the stereochemistry and potential hydrogen bonding capabilities of such compounds, which are crucial for designing molecules with specific biological functions (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Applications in Peptide Modification and Drug Discovery
The compound's derivatives have been utilized in the deoxyfluorination of carboxylic acids to access acyl fluorides and amides, demonstrating its potential in modifying bioactive molecules to enhance their pharmacological properties (Wang, Wang, Huang, Ni, & Hu, 2021).
It has also played a significant role in the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene by plant tissues, indicating its relevance in agricultural research and the study of plant growth regulators (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Furthermore, the compound has been instrumental in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This application highlights its utility in peptide chemistry for introducing side-chain modifications that can significantly alter peptide properties for therapeutic purposes (Matt & Seebach, 1998).
Propriétés
IUPAC Name |
(1R,3S)-2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCFXLKPQHYSL-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@@H](C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2932801.png)
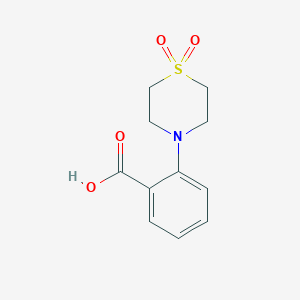
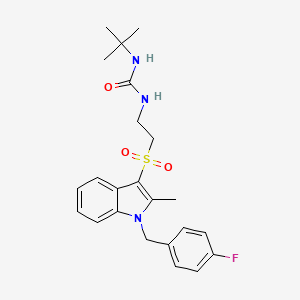
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932808.png)
![(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2932809.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2932812.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2932818.png)
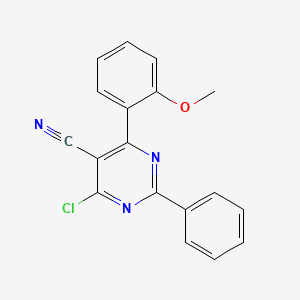
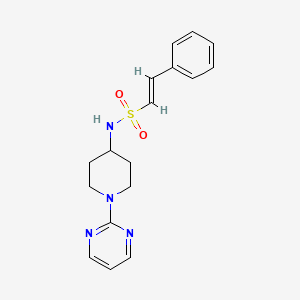
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)
